Fluvastatin Methyl Ester
Description
Properties
CAS No. |
786710-21-2 |
|---|---|
Molecular Formula |
C25H28FNO4 |
Molecular Weight |
425.50 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Synthetic Methodologies for Fluvastatin Methyl Ester
Established Synthetic Pathways and Precursors in Chemical Literature
The synthesis of Fluvastatin (B1673502) methyl ester has been approached through several established routes, primarily involving the construction of the indole (B1671886) core and the subsequent attachment and modification of the heptenoic acid side chain.
A common strategy involves the Heck reaction , a palladium-catalyzed cross-coupling reaction. stackexchange.com In this approach, a 2-trimethylsilyl (TMS)-substituted indole derivative is coupled with an alkenyldiol to form the methyl ester of Fluvastatin. stackexchange.com The synthesis of the indole core itself can be achieved through a Larock indole synthesis , which utilizes a palladium-catalyzed reaction between a 2-iodoaniline (B362364) and a trimethylsilyl-substituted phenylacetylene (B144264) derivative. stackexchange.com
Another established method involves the condensation of 3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-propenal with diketene (B1670635) to yield an intermediate that is subsequently converted to the Fluvastatin ester. stackexchange.com
Key precursors frequently cited in the literature include:
(E)-7-[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester (H-Me) google.comgoogle.com
[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-carbaldehyde google.comgoogle.com
3-hydroxy-6-dialkoxyphosphoryl-5-oxo-hexanoic acid ester google.comgoogle.com
2-Iodoaniline stackexchange.com
1-Bromo-4-fluorobenzene stackexchange.com
Ethynyltrimethylsilane stackexchange.com
The following table summarizes some of the established reactions and their resulting products.
| Reactants | Reaction Type | Product | Reference |
| 2-TMS-substituted indole, Alkenyldiol 5 | Heck Reaction | Fluvastatin methyl ester (11) | stackexchange.com |
| Alkyne 7, Aniline 9 | Larock Indole Synthesis | Indole 10 | stackexchange.com |
| 1-Bromo-4-fluorobenzene (6), Ethynyltrimethylsilane | Sonogashira Coupling | TMS-substituted 4-fluorophenylacetylene (7) | stackexchange.com |
| 2-Iodoaniline (8), Acetone | Imine formation and in situ reduction | N-isopropyl-2-iodoaniline (9) | stackexchange.com |
Development of Novel Synthetic Approaches for this compound
Another innovative strategy employs a selective cross-metathesis to unite the indole core and the side chain. stackexchange.com This method offers the advantage of not requiring pre-functionalized precursors. stackexchange.com The indole core for this approach can be synthesized via a modern variant of the Bischler indole synthesis . stackexchange.com
A patent describes a process for the selective synthesis of syn-(E)-7-[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-3,5-dihydroxy-6-heptenoic acid esters, the class of compounds to which this compound belongs. google.com This process utilizes (£)-7-[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-3-hydroxy-5-oxo-6-heptenoic acid esters (III-R) as starting materials, which leads to high selectivity and avoids the need for separating stereoisomers later in the process. google.com
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key areas of optimization include the choice of reagents, solvents, and temperature.
The solvent system also plays a significant role. For the reduction step, mixtures of tetrahydrofuran (B95107) (THF) with a C1-C4 alcohol, particularly methanol (B129727), are preferred. google.com
Recent advancements in esterification technologies and catalytic processes have led to modern synthetic pathways that can achieve purity levels exceeding 99% and reduce production costs by 18-22% compared to traditional methods. 24chemicalresearch.com
The following table outlines the impact of different conditions on the synthesis.
| Reaction Step | Reagents/Conditions | Yield/Selectivity | Reference |
| Reduction of keto ester | Et2BOMe, NaBH4 | 90% yield, 98:2 syn/anti ratio | google.com |
| Reduction of methyl keto ester | Et2BOMe, NaBH4 | 80% yield, 99.07% selectivity | google.com |
| Reduction of keto ester | THF/Methanol solvent | Preferred for reduction | google.com |
| Modern synthetic pathways | Advanced esterification/catalysis | >99% purity, 18-22% cost reduction | 24chemicalresearch.com |
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomers
The biological activity of Fluvastatin resides in its specific enantiomers, making stereoselective synthesis and chiral resolution critical aspects of its production.
One approach to achieve high enantioselectivity is through the use of a chiral Schiff base ligand in the presence of Ti(O-i-Pr)4 for the reaction of an aldehyde with diketene. researchgate.net Subsequent diastereoselective reduction of the resulting keto moiety provides the syn-1,3-diol esters with 91% enantiomeric excess (ee). researchgate.net Recrystallization can further enhance the ee to over 99.9%. researchgate.net
Another method involves an enantioselective Mukaiyama aldol (B89426) reaction using a copper-bisoxazoline catalyst to establish the 1,3-syn diol with complete absolute and relative stereochemistry. stackexchange.com
For the separation of enantiomers, high-performance liquid chromatography (HPLC) with a chiral stationary phase is a common technique. nih.govresearchgate.netresearchgate.net A Chiralpak AD column with a mobile phase of hexane-isopropanol-trifluoroacetic acid has been successfully used for this purpose. nih.gov Another study employed a Chiralcel OD-R column with a mobile phase of acetonitrile, methanol, and water with formic acid. researchgate.net
The table below details different chiral separation and synthesis methods.
| Method | Technique/Reagents | Outcome | Reference |
| Enantioselective Synthesis | Ti(O-i-Pr)4, chiral Schiff base ligand | syn-1,3-diol esters (91% ee) | researchgate.net |
| Enantioselective Synthesis | Copper-bisoxazoline catalyst | 1,3-syn diol with complete stereochemistry | stackexchange.com |
| Chiral Resolution | HPLC with Chiralpak AD column | Separation of enantiomers | nih.gov |
| Chiral Resolution | HPLC with Chiralcel OD-R column | Separation of enantiomers | researchgate.net |
Green Chemistry Principles in this compound Synthesis Research
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. jddhs.commdpi.com In the context of Fluvastatin synthesis, this translates to developing more sustainable and efficient processes.
Biocatalysis offers a promising green alternative to traditional chemical synthesis. mdpi.com Enzymes can be used to perform reactions under mild conditions, often in aqueous media, reducing the need for harsh chemicals and organic solvents. mdpi.com For example, a "one-pot" cascade reaction using enzymes has been investigated for the synthesis of a statin side chain precursor. researchgate.net The use of whole-cell biocatalysts, such as Acinetobacter sp., has been shown to achieve high enantioselectivity in the reduction of a keto ester intermediate. jchemrev.com
Other green chemistry approaches include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials. jddhs.com Lovastatin (B1675250), another statin, is produced through the fermentation of the fungus Aspergillus terreus. jddhs.com
Solvent Reduction: Minimizing the use of hazardous solvents or replacing them with greener alternatives. jddhs.com The development of "one-pot" syntheses is a step in this direction. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. mdpi.com
The adoption of these principles not only reduces the environmental footprint of this compound production but can also lead to more cost-effective and efficient manufacturing processes. mdpi.comrsc.org
Derivatization and Structural Modification of Fluvastatin Methyl Ester
Synthesis of Fluvastatin (B1673502) Methyl Ester Analogs for Research Exploration
The synthesis of fluvastatin methyl ester and its analogs is a multi-step process that allows for significant structural diversity. The core of the molecule is typically constructed through indole (B1671886) synthesis, while the characteristic side chain is introduced via stereoselective reactions.
One established method involves the palladium-catalyzed Larock indole synthesis to create the central indole structure. stackexchange.com This reaction can join a substituted 2-iodoaniline (B362364) with a suitable alkyne, such as a trimethylsilyl-substituted 4-fluorophenylacetylene, to form the indole ring system. stackexchange.com Modifications to either of these starting materials can produce a wide array of analogs with different substituents on the indole or the phenyl ring. researchgate.net
The crucial dihydroxyheptenoate side chain is often synthesized separately and then attached to the indole core. A key step in forming the side chain is the stereoselective reduction of a keto group to produce the desired syn-diol configuration. stackexchange.comgoogle.com The Narasaka–Prasad reduction, which uses a boron chelating agent like diethylmethoxyborane (B30974) followed by reduction with sodium borohydride, is one method to achieve this high diastereoselectivity. stackexchange.comgoogle.com The side chain can then be joined to the indole core using reactions like the Heck reaction. stackexchange.com
Alternative synthetic strategies include aldol-type condensations. For instance, an aldehyde precursor of the indole core can be reacted with the dianion of tert-butyl acetoacetate (B1235776), followed by a low-temperature reduction to generate the statin side chain. acs.org By varying the initial aldehyde and the acetoacetate derivative, researchers can systematically explore the SAR of different parts of the molecule. Highly enantioselective syntheses have also been developed using chiral ligands to produce specific enantiomers of fluvastatin and its analogs for research purposes. researchgate.net
Table 1: Key Synthetic Reactions in the Generation of Fluvastatin Analogs
| Reaction Type | Purpose in Synthesis | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Larock Indole Synthesis | Formation of the core indole ring system | Palladium catalyst, 2-iodoaniline derivative, substituted alkyne | stackexchange.com |
| Narasaka–Prasad Reduction | Stereoselective formation of the syn-1,3-diol in the side chain | Diethylmethoxyborane, Sodium borohydride | stackexchange.comgoogle.com |
| Heck Reaction | Coupling of the indole core to the side chain | Palladium catalyst | stackexchange.com |
| Aldol (B89426) Condensation | Formation of the β-hydroxy ketoester side chain precursor | Dianion of an acetoacetate ester, Indole-based aldehyde | researchgate.netacs.org |
| Wittig Reaction | Alternative method for side chain construction | Phosphonium ylide, Aldehyde | google.comgoogle.com |
Investigation of Ester Derivatives and Potential Research Prodrug Strategies (Non-Clinical Focus)
In chemical and biological research, the ester functional group of this compound is a prime target for modification to create potential prodrugs. A prodrug is a chemically modified, often inactive or less active, version of a parent drug that is transformed into the active form within the body, typically through enzymatic action. scirp.org For research purposes, this strategy is explored to modulate physicochemical properties like solubility and cell membrane permeability. scirp.orgmdpi.com
The methyl ester of fluvastatin is more lipophilic than its parent carboxylic acid form. This increased lipophilicity can facilitate easier passage across cellular membranes during in vitro experiments. scirp.org Once inside the cell, ubiquitous intracellular esterase enzymes can hydrolyze the ester bond, releasing the active hydroxy acid form. scirp.orgnih.gov This approach allows researchers to study the effects of the active compound without the limitations imposed by the polarity of the carboxylic acid group.
Table 2: Comparison of Fluvastatin Ester Derivatives for Research
| Ester Derivative | Key Feature | Potential Research Application | Reference |
|---|---|---|---|
| Methyl Ester | Increased lipophilicity compared to the parent acid. | Serves as a precursor for synthesis and a research prodrug for cellular assays. google.comgoogle.comdcchemicals.com | |
| Tert-Butyl Ester | Bulky ester group, offers different hydrolysis kinetics. | Used as a protecting group during synthesis and for creating analogs with varied release properties. acs.org | |
| Ethyl Ester | Similar properties to the methyl ester. | Explored in the synthesis of related quinoline-based statin analogs. |
Introduction of Reporter Groups and Probes for Mechanistic Studies
To elucidate the detailed molecular mechanisms influenced by fluvastatin, researchers often use it in combination with reporter groups and fluorescent probes. Fluvastatin itself is not typically modified with a probe; rather, it is used as a chemical stimulus, and its downstream effects are monitored using specific probes that detect changes in cellular components or processes.
One innovative example is the use of a Förster Resonance Energy Transfer (FRET) switchable micellar nanoprobe to detect endogenous hydrogen sulfide (B99878) (H₂S) generation in macrophages stimulated by fluvastatin. acs.org In this system, the probe's fluorescence changes ratiometrically in response to H₂S, allowing for real-time tracking of this signaling molecule's production. acs.org
Other studies have employed a variety of fluorescent probes to investigate the cellular responses to fluvastatin:
Reactive Oxygen Species (ROS): Probes such as 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA) and hydroethidine (HE) are used to measure the intracellular production of ROS in cells treated with fluvastatin. oup.com
Intracellular Calcium: The Ca²⁺-sensitive fluorescent dye Fluo-4/AM has been utilized in flow cytometry to measure changes in intracellular calcium concentrations following fluvastatin exposure. oup.comoup.com
Lysosomal Integrity: A fluorescent probe known as LysoTracker Red DND-99 is used to assess the integrity of lysosomes within cells, a process that can be affected by various chemical treatments including fluvastatin. oup.comoup.com
NFAT Activation: A reporter cell line engineered to express Green Fluorescent Protein (GFP) under the control of an NFAT (Nuclear Factor of Activated T-cells) promoter has been used to screen the effects of statins, including fluvastatin, on this signaling pathway. jst.go.jp A decrease in GFP fluorescence indicated an inhibitory effect on NFAT activation. jst.go.jp
Table 3: Reporter Probes Used in Mechanistic Studies Involving Fluvastatin
| Probe/Reporter System | Cellular Target/Process Monitored | Research Finding with Fluvastatin | Reference |
|---|---|---|---|
| FRET Micellar Nanoprobe | Endogenous Hydrogen Sulfide (H₂S) | Fluvastatin stimulates H₂S generation in macrophages. acs.org | |
| H₂DCFDA / HE | Reactive Oxygen Species (ROS) | Used to quantify ROS production in phototoxicity studies involving fluvastatin. oup.com | |
| Fluo-4/AM | Intracellular Calcium (Ca²⁺) | Measures changes in cellular calcium levels upon fluvastatin treatment. oup.comoup.com | |
| LysoTracker Red DND-99 | Lysosomal Integrity | Assesses the stability of lysosomal membranes in the presence of fluvastatin. oup.comoup.com | |
| NFAT-GFP Reporter Cells | NFAT Signaling Pathway Activation | Fluvastatin was shown to inhibit NFAT-dependent GFP expression. jst.go.jp | |
| FAM-YVAD-FMK (FLICA) | Caspase-1 Activation | Used to detect activated caspase-1 in cells treated with fluvastatin. nih.gov |
Solid-Phase Synthesis Applications for this compound Conjugates
Solid-phase synthesis is a powerful technique that simplifies the creation of large, complex molecules like peptides and oligonucleotides by anchoring the initial building block to an insoluble polymer resin. This methodology allows for the easy removal of excess reagents and byproducts by simple filtration and washing. While direct reports on the solid-phase synthesis of this compound conjugates are not widespread, the principles of this technique are applicable, and related bioconjugates have been created.
For example, a bioconjugate of fluvastatin and the bee venom peptide melittin (B549807) (FLV-MEL) was synthesized to explore synergistic anticancer effects. nih.gov The synthesis of such peptide-drug conjugates often benefits from solid-phase peptide synthesis (SPPS), where the peptide chain is built on a resin. Fluvastatin, or its methyl ester, could be conjugated to the peptide either after the peptide has been synthesized and cleaved from the resin, or while it is still attached. The hydroxyl groups on the fluvastatin side chain or the carboxyl group (after hydrolysis of the methyl ester) provide reactive handles for attachment to a peptide's amino acid side chains or termini.
The general process for creating such a conjugate using solid-phase techniques would involve:
Selection of a Resin and Linker: A suitable resin (e.g., polystyrene) and a linker that is stable to the reaction conditions but can be cleaved at the end of the synthesis would be chosen. beilstein-journals.org
Attachment: The fluvastatin molecule (or a precursor) would be covalently attached to the linker on the solid support.
Chain Elongation: The second component of the conjugate (e.g., a peptide) would be built step-by-step onto the fluvastatin-functionalized resin. beilstein-journals.org
Cleavage and Deprotection: Once the synthesis is complete, the final conjugate is cleaved from the resin and any protecting groups are removed.
This approach enables the systematic construction of fluvastatin conjugates with various molecules, such as peptides, PEG linkers, or other small molecules, for advanced research applications in areas like targeted drug delivery and molecular probing. nih.govdcchemicals.com
Molecular and Cellular Interaction Mechanisms of Fluvastatin Methyl Ester
Inhibition Kinetics and Molecular Docking Studies with HMG-CoA Reductase
Fluvastatin (B1673502) acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. niscair.res.in This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504). niscair.res.in Fluvastatin's inhibitory potency is comparable to other statins, though variations exist.
Research has established the half-maximal inhibitory concentration (IC50) for Fluvastatin across different studies and systems. For instance, the IC50 value for Fluvastatin has been reported as 27.6 nM in one study comparing various statins. mdpi.com Another study reported an IC50 of 172.8 nM. ku.edu In human liver microsomes, the IC50 is noted to be between 40-100 nM. tocris.com These variations can be attributed to different experimental conditions.
| Statin | IC50 Value (nM) | Reference |
| Fluvastatin | 27.6 | mdpi.com |
| Fluvastatin | 172.8 | ku.edu |
| Fluvastatin | 40-100 | tocris.com |
| Atorvastatin | 8.2 | mdpi.com |
| Simvastatin | 11.2 | mdpi.com |
| Pravastatin | 44.1 | mdpi.com |
Molecular docking studies have provided insights into the binding of Fluvastatin to the active site of HMG-CoA reductase. These studies show that Fluvastatin binds strongly to the enzyme's active site. niscpr.res.in The binding is characterized by a high docking score, which indicates a strong and favorable interaction. For example, one study reported a docking score of -7.161 for Fluvastatin, which was higher than that for cerivastatin (B1668405) (-5.705) and rosuvastatin (B1679574) (-5.688). niscpr.res.in The interaction involves key amino acid residues in the HMG-CoA binding pocket, such as Arg590, which is a conserved residue that interacts with most statins. niscpr.res.inresearchgate.net The binding of Fluvastatin is driven almost entirely by entropy, which is associated with a significant desolvation cost from its indole (B1671886) ring. mdpi.com
Modulation of Intracellular Signaling Pathways in In Vitro Cellular Models
Fluvastatin's effects extend beyond HMG-CoA reductase inhibition to the modulation of various intracellular signaling pathways. These "pleiotropic" effects are largely attributed to the reduced availability of isoprenoid intermediates, which are crucial for the post-translational modification of signaling proteins. ahajournals.org
One key pathway affected is the PI3K/Akt/mTOR signaling cascade. In some cancer cell lines, Fluvastatin has been shown to decrease the phosphorylation of Akt, a central node in this pathway that promotes cell survival and proliferation. iiarjournals.org In the context of triple-negative breast cancer, Fluvastatin was found to inhibit metastasis by inducing autophagy through the upregulation of RhoB and subsequent inhibition of the Akt-mTOR signaling pathway. nih.gov Conversely, a complex of Ruthenium and Fluvastatin was shown to control the PI3K/Akt/mTOR/VEGF pathway in breast carcinoma cells, suggesting context-dependent modulation. nih.govresearchgate.net
Fluvastatin also modulates the RhoA/Rho kinase pathway. Rho proteins require geranylgeranylation (a type of prenylation) to become active and translocate to the cell membrane. ahajournals.orgacademicjournals.org By inhibiting the synthesis of isoprenoids, Fluvastatin prevents this modification, leading to the inactivation of Rho/Rho kinase. academicjournals.org This has been shown to suppress the expression of tissue factor, an important component in the coagulation cascade. academicjournals.org
Effects on Gene Expression and Protein Synthesis in Cultured Cell Lines
The inhibition of HMG-CoA reductase by Fluvastatin triggers a feedback mechanism that alters the expression of numerous genes. This response is primarily mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. nih.govfrontiersin.org When intracellular cholesterol levels decrease, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of genes involved in cholesterol synthesis and uptake. nih.govnih.gov
Studies in various cell lines and animal models have demonstrated that Fluvastatin treatment leads to a significant increase in the mRNA levels of HMG-CoA reductase itself, as well as HMG-CoA synthase, the LDL receptor, and other enzymes in the cholesterogenesis pathway. nih.gov For example, in rat liver, Fluvastatin treatment increased HMG-CoA reductase mRNA levels up to 12-fold. nih.gov This compensatory upregulation is a hallmark of statin action.
Fluvastatin has also been shown to induce the expression of the tumor suppressor gene PTEN in a dose-dependent manner, an effect that is linked to the upregulation of SREBPs. oup.com The table below summarizes the effect of Fluvastatin on the expression of key genes.
| Gene | Effect of Fluvastatin | Mediating Pathway | Cell/Tissue Model | Reference |
| HMG-CoA Reductase | Upregulation | SREBP-2 | Rat Liver, HepG2 cells | nih.gov |
| HMG-CoA Synthase | Upregulation | SREBP-2 | Rat Liver | nih.gov |
| LDL Receptor | Upregulation | SREBP-2 | Rat Liver | nih.gov |
| PTEN | Upregulation | SREBP | Cancer cell lines | oup.com |
| RhoB | Upregulation | - | Breast cancer cells | nih.gov |
Interaction with Other Molecular Targets (e.g., Prenylated Proteins) in Cellular Systems
A major consequence of inhibiting the mevalonate pathway is the reduced synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). ahajournals.org These isoprenoid lipids are essential for a post-translational modification called prenylation, which attaches them to various proteins, particularly small GTPases like those in the Ras and Rho families. ahajournals.orgpnas.org Prenylation is critical for the proper membrane localization and function of these proteins. scispace.com
Fluvastatin, by depleting the cellular pool of FPP and GGPP, inhibits the prenylation of these proteins. pnas.orgresearchgate.net For example, treatment of human umbilical vein endothelial cells (HUVECs) with Fluvastatin leads to an accumulation of the non-prenylated forms of RhoA and Rac1. researchgate.net This inhibitory effect on prenylation can be reversed by the addition of exogenous mevalonate or GGPP, but not by cholesterol, demonstrating that this effect is independent of cholesterol lowering. nih.gov The inhibition of protein geranylgeranylation is considered a key mechanism for many of Fluvastatin's pleiotropic effects, including the modulation of endothelial cell secretion and function. nih.gov
Comparative Analysis of Molecular Mechanisms with Parent Fluvastatin in Research Models
Direct comparative studies on the molecular mechanisms of Fluvastatin Methyl Ester versus its parent compound, Fluvastatin, in research models are scarce because the methyl ester is considered a synthetic intermediate or prodrug that requires hydrolysis to become active. stackexchange.comgoogle.com The primary difference lies in their chemical structure and resulting physicochemical properties before metabolic activation.
Fluvastatin is a carboxylic acid, whereas this compound is its corresponding ester. This structural difference has significant implications:
Activation: this compound is biologically inactive as an HMG-CoA reductase inhibitor and must undergo hydrolysis (cleavage of the ester bond) to form the active Fluvastatin hydroxy acid. stackexchange.comgoogle.com This conversion can be achieved chemically using sodium hydroxide.
Lipophilicity: As an ester, this compound is more lipophilic than the anionic carboxylate form of Fluvastatin at physiological pH. Fluvastatin itself is classified as a lipophilic statin compared to more hydrophilic ones like pravastatin. frontiersin.org The increased lipophilicity of the methyl ester could theoretically influence its absorption and passive diffusion across cell membranes, although this is not extensively documented in comparative biological studies. The parent drug, Fluvastatin, is known to be a lipophilic statin that can easily enter cells. frontiersin.org
In essence, the molecular mechanism of action of this compound is the mechanism of Fluvastatin, but it is preceded by a mandatory hydrolysis step. The comparative analysis is therefore one of a precursor versus an active drug. While Fluvastatin directly engages with HMG-CoA reductase and other cellular machinery, the methyl ester's primary "interaction" is with the esterase enzymes that convert it to the active form.
Preclinical Pharmacokinetic and Metabolic Studies of Fluvastatin Methyl Ester
Absorption and Distribution Studies in Non-Human Biological Systems
Studies on fluvastatin (B1673502), the parent compound of fluvastatin methyl ester, have been conducted in various animal models to understand its absorption and distribution.
In rabbits, orally administered fluvastatin is absorbed rapidly and almost completely. nih.gov However, it undergoes a significant first-pass effect, where a large portion of the drug is metabolized in the liver before reaching systemic circulation. nih.gov The bioavailability of fluvastatin in rabbits is approximately 46%. nih.gov The volume of distribution, which indicates how extensively a drug is distributed in the body's tissues, is relatively small. nih.govnih.gov
Distribution studies in pregnant rabbits showed that fluvastatin and its metabolites are found in maternal blood and tissues, with considerably higher concentrations in the liver and kidneys. nih.gov Over time, the levels of the drug in fetuses and amniotic fluid decreased, suggesting limited transfer across the placenta in later stages of pregnancy. nih.gov
In various animal species, the highest tissue concentrations of statins, including fluvastatin, are consistently found in the liver, which is the target organ for their cholesterol-lowering effects. researchgate.net Fluvastatin is highly bound to plasma proteins, at approximately 98%. nih.govdrugbank.com
Table 1: Pharmacokinetic Parameters of Fluvastatin in a Rabbit Model
| Parameter | Value |
|---|---|
| Oral Absorption | ~90% nih.gov |
| Absolute Bioavailability | 46% nih.gov |
| Steady-State Volume of Distribution (Vd) | 0.29 ± 0.04 L/kg nih.gov |
| Total Body Clearance | 0.33 ± 0.05 L/h/kg nih.gov |
| Plasma Protein Binding | 98% nih.govdrugbank.com |
| Primary Tissue Distribution | Liver, Kidneys nih.govresearchgate.net |
Biotransformation Pathways and Metabolite Identification in Animal Models and In Vitro Systems (e.g., Liver Microsomes)
The biotransformation of fluvastatin has been primarily studied using in vitro systems like human and animal liver microsomes, as well as in vivo in animal models. Fluvastatin is extensively metabolized in the liver. nih.gov
The main metabolic pathways for fluvastatin are hydroxylation and N-deisopropylation. pharmgkb.orgnih.gov In vitro studies using human liver microsomes have identified three primary metabolites: 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, and N-desisopropyl-fluvastatin. nih.govresearchgate.net The 5-hydroxy and 6-hydroxy metabolites are the result of hydroxylation of the indole (B1671886) ring, while N-desisopropyl-fluvastatin is formed by the removal of the N-isopropyl group. pharmgkb.orgnih.gov
Some research also suggests that fluvastatin may undergo β-oxidation of its heptanoic side chain, a metabolic pathway common to other statins like lovastatin (B1675250) and simvastatin. mdpi.com
In plasma, the major circulating components are the parent fluvastatin and its desisopropylpropionic acid derivative. nih.gov This latter metabolite is a result of both the oxidative removal of the N-isopropyl group and subsequent β-oxidation of the side chain. nih.gov
Table 2: Major Metabolites of Fluvastatin Identified in Preclinical and In Vitro Studies
| Metabolite | Metabolic Pathway | System of Identification |
|---|---|---|
| 5-hydroxy-fluvastatin | Hydroxylation pharmgkb.orgnih.gov | Human Liver Microsomes, Feces nih.govresearchgate.net |
| 6-hydroxy-fluvastatin | Hydroxylation pharmgkb.orgnih.gov | Human Liver Microsomes, Feces nih.govresearchgate.net |
| N-desisopropyl-fluvastatin | N-deisopropylation pharmgkb.orgnih.gov | Human Liver Microsomes researchgate.net |
| Desisopropylpropionic acid derivative | Oxidative dealkylation & β-oxidation nih.gov | Human Plasma nih.gov |
Excretion Mechanisms in Preclinical Animal Models
Preclinical studies have shown that fluvastatin and its metabolites are predominantly excreted through the feces via biliary excretion. nih.govnih.gov Following oral administration in rabbits, approximately 28% of the dose is excreted renally (in urine), with the majority being eliminated in the feces. nih.gov
In humans, about 95% of an administered dose of fluvastatin is recovered in the feces, with approximately 60% of that being the three main metabolites. nih.gov The parent drug, fluvastatin, is not typically found in the feces or urine. nih.gov The primary compounds found in feces are the 5-hydroxy and 6-hydroxy metabolites, along with desisopropyl-fluvastatin. nih.gov
Enzyme Induction and Inhibition Profiles (e.g., Cytochrome P450) in Research Settings
The metabolism of fluvastatin is heavily reliant on the cytochrome P450 (CYP) enzyme system. In vitro studies have demonstrated that CYP2C9 is the primary enzyme responsible for the metabolism of fluvastatin, generating all three of its main metabolites. pharmgkb.orgresearchgate.net Specifically, the 6-hydroxy and N-desisopropyl metabolites are exclusively formed by CYP2C9. nih.gov The 5-hydroxy metabolite can be formed by several CYP isoenzymes, including CYP2C9, CYP3A4, CYP2C8, and CYP2D6. nih.gov
Table 3: Cytochrome P450 Isoenzyme Interactions with Fluvastatin
| CYP Isoenzyme | Role in Fluvastatin Metabolism | Fluvastatin's Effect on Isoenzyme |
|---|---|---|
| CYP2C9 | Primary metabolizing enzyme; forms all major metabolites. pharmgkb.orgresearchgate.net | Inhibitor. nih.govresearchgate.net |
| CYP3A4 | Minor role; contributes to the formation of 5-hydroxy-fluvastatin. nih.govresearchgate.net | Minimal effect. nih.gov |
| CYP2C8 | Minor role; contributes to the formation of 5-hydroxy-fluvastatin. nih.gov | Not extensively studied. |
| CYP2D6 | Minor role; contributes to the formation of 5-hydroxy-fluvastatin. nih.gov | Not extensively studied. |
In Vitro ADMET Screening and Predictive Modeling for Preclinical Characterization
In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening and predictive modeling are crucial tools in the early stages of drug development. For fluvastatin, in vitro studies have been instrumental in elucidating its metabolic pathways and enzyme interactions, as detailed in the sections above.
Predictive analyses for this compound derivatives suggest they may possess a range of biological activities. researchgate.net Computational tools can be used to predict the ADMET properties of such derivatives to assess their potential as drug candidates. researchgate.net These in silico methods help in evaluating drug-likeness, potential toxicity, and pharmacokinetic profiles before extensive laboratory testing is undertaken. researchgate.net
For fluvastatin itself, in vitro transport studies using vesicular transport assays have shown that it is a substrate for several ABC efflux transporters, including BCRP, P-glycoprotein (P-gp), MRP2, MRP3, and MRP4. utupub.fi These transporters play a role in the distribution and excretion of the drug. utupub.fi Such in vitro screening helps to understand the potential for drug-drug interactions and the mechanisms of drug clearance from the body.
Advanced Analytical Techniques for Fluvastatin Methyl Ester Research
Chromatographic Methods (HPLC, GC-MS, LC-MS/MS) for Quantification in Research Samples
Chromatography is the cornerstone for separating and quantifying Fluvastatin (B1673502) Methyl Ester from complex matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are routinely utilized, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) HPLC is a robust technique for the quantification of statins, including fluvastatin and its derivatives. researchgate.net Research methods often employ reverse-phase columns for separation. For instance, a method for determining fluvastatin in pharmaceuticals used an RP-18 column with an isocratic mobile phase of methanol (B129727) and water (70:30, v/v) adjusted to pH 3.0, at a flow rate of 1.0 mL/min. researchgate.net Detection is commonly performed using UV or fluorescence detectors. A highly sensitive assay for fluvastatin in plasma utilized a fluorescence detector with an excitation wavelength of 305 nm and an emission wavelength of 380 nm, achieving a lower limit of quantification (LLOQ) in the sub-ng/mL range. nih.gov While many published methods focus on the active drug (fluvastatin sodium), the principles are directly applicable to the methyl ester, which shares the same chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) The analysis of non-volatile compounds like Fluvastatin Methyl Ester by GC-MS requires a derivatization step to increase volatility. A common approach is silylation. One validated method for fluvastatin involved derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), followed by analysis on a capillary gas chromatograph with a flame ionization detector (FID). researchgate.net For enhanced selectivity and sensitivity, mass spectrometry detection is preferred. The analysis of fatty acid methyl esters (FAMEs) by GC-MS is a well-established field, and these methodologies can be adapted for this compound. nih.govspectra-analysis.com For example, rosuvastatin (B1679574), another statin, was successfully analyzed by GC-MS after derivatization to its methyl ester using methyl iodide. ubbcluj.ro This approach, involving selective derivatization, is a viable strategy for quantifying this compound in research samples. ubbcluj.ro
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological matrices due to its superior sensitivity and specificity. Methods for fluvastatin analysis often involve protein precipitation followed by liquid-liquid extraction (LLE) to prepare the sample. researchgate.net An enantioselective LC-MS/MS method for fluvastatin enantiomers in plasma utilized diisopropyl ether for extraction. researchgate.net The detection is performed in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions. During a bioequivalence study, an LC-MS/MS method revealed the presence of an isobaric interference, initially mistaken for fluvastatin. nih.gov This finding, which suggested a previously unknown metabolite, required modification of the chromatographic conditions to ensure accurate quantification and highlights the resolving power and discovery potential of LC-MS/MS in research. nih.gov
Table 1: Exemplary Chromatographic Conditions for Statin Analysis
| Technique | Analyte | Column | Mobile Phase / Conditions | Detection | Key Finding / Application |
|---|---|---|---|---|---|
| HPLC researchgate.net | Fluvastatin | RP-18 | Methanol:Water (70:30, v/v), pH 3.0 | UV | Quantitation in pharmaceuticals. |
| HPLC-Fluorescence nih.gov | Fluvastatin | Nova Pak C18 | Phosphate buffer:Acetonitrile (70:30, v/v) | Fluorescence (Ex: 305 nm, Em: 380 nm) | Sensitive plasma assay (LOD 0.5 ng/mL). |
| GC-FID researchgate.net | Fluvastatin | DB-1 | Silylation with BSTFA-TMCS | FID | Assay linear from 10.0 to 50.0 µg/mL. |
| LC-MS/MS researchgate.net | Fluvastatin Enantiomers | ChiralCel OD-R | Acetonitrile:Methanol:Water (24:36:40) with 0.1% Formic Acid | ESI-MS/MS (MRM) | Enantioselective pharmacokinetics; LOQ 1.5 ng/mL. |
| LC-MS/MS nih.gov | Fluvastatin | Not specified | Modified to resolve interference | ESI-MS/MS | Discovery of a potential new isobaric metabolite. |
Spectroscopic Characterization (NMR, IR, UV-Vis) for Structural Elucidation of the Compound and its Derivatives
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and its derivatives generated during research.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the molecular structure. In a study investigating the antioxidative mechanism of fluvastatin, the ¹H-NMR spectrum of this compound (FLV-Me) was recorded. pharm.or.jp Key signals included the disappearance of the allylic hydrogen peak at 4.13 ppm upon oxidation, confirming the active site for hydrogen-atom abstraction. pharm.or.jp The ¹³C-NMR spectrum of a related keto-form derivative showed a new peak for a carbonyl carbon at 198.8 ppm, confirming the oxidation. pharm.or.jp For the related fluvastatin lactone, characteristic ¹H NMR signals include a doublet for the isopropyl methyl groups at δ 1.35 ppm and multiplets for aromatic protons between δ 6.86–7.39 ppm.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of the keto-derivative of this compound (FLV-K-Me) confirmed the formation of a carbonyl group. pharm.or.jp For related fluvastatin forms, such as the lactone, a characteristic C=O stretching band appears around 1699.8 cm⁻¹. The IR spectrum of fluvastatin sodium has been well-characterized, with key bands at 3413, 2978, 1572, and 1216 cm⁻¹. google.com These reference spectra are crucial for comparing and identifying new derivatives of this compound.
UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy is used to study compounds containing chromophores. The indole (B1671886) ring system and the conjugated side chain in this compound are responsible for its UV absorbance. The UV spectrum of fluvastatin sodium in methanol shows a maximum absorption (λmax) at 305 nm. researchgate.net This property is commonly exploited for HPLC-UV detection. For example, a chiral separation method for fluvastatin enantiomers used UV detection at 239 nm. nih.gov The λmax is a key parameter for setting up quantitative assays and for preliminary identification.
Table 2: Spectroscopic Data for Fluvastatin and Related Compounds
| Technique | Compound | Solvent/Technique | Characteristic Peaks / Wavelengths |
|---|---|---|---|
| ¹H NMR | Fluvastatin Lactone | CDCl₃ | δ 1.35 ppm (d, 6H, isopropyl CH₃), δ 6.86–7.39 ppm (m, 8H, aromatic/ethenyl) |
| ¹³C NMR | Fluvastatin Lactone | Not specified | δ 172.1 ppm (C=O lactone), δ 162.3 ppm (C-F aromatic) |
| IR | Fluvastatin Lactone | Not specified | 1699.8 cm⁻¹ (C=O Stretch) |
| UV-Vis researchgate.net | Fluvastatin Sodium | Methanol | λmax at 305 nm |
Mass Spectrometry Applications for Metabolite Profiling and Identification in Preclinical Studies
Understanding how a compound is metabolized is a critical component of preclinical research. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing drug metabolites. nuvisan.comresearchgate.net
In preclinical studies, samples from in vivo (e.g., rat plasma) or in vitro (e.g., human liver microsomes) experiments are analyzed to create a metabolite profile. nih.gov A study using UHPLC/Q-TOF/MS/MS on rats identified several fluvastatin metabolites. nih.gov The primary metabolic pathways for fluvastatin involve hydroxylation of the indole ring at the 5- and 6-positions, yielding 5-hydroxy fluvastatin and 6-hydroxy fluvastatin. nih.gov Mass spectrometry helps elucidate these biotransformation pathways by providing accurate mass measurements of the metabolites, which allows for the determination of their elemental composition, and by generating fragmentation patterns (MS/MS spectra) that reveal structural information. nih.gov
During the analysis of clinical samples, an LC-MS/MS method detected an unknown peak that had the same mass transition as fluvastatin but a different retention time. nih.gov Further investigation suggested this was not a degradation product but an in-vivo generated, isobaric compound, likely a new metabolite. nih.gov This demonstrates the crucial role of advanced MS techniques in not only profiling known metabolites but also in discovering novel metabolic pathways during drug development.
Chiral Separation Techniques for Enantiomeric Purity Assessment in Research Batches
Fluvastatin is a racemic compound, meaning it is composed of an equal mixture of two enantiomers, (+)-(3R,5S)-fluvastatin and (–)-(3S,5R)-fluvastatin. nih.gov Since enantiomers can have different pharmacological activities, methods to separate and quantify them are essential for research and quality control.
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a widely used technique for enantiomeric separation. A normal-phase HPLC method was developed using a Chiralpak AD column to separate fluvastatin enantiomers. nih.gov The mobile phase consisted of hexane-isopropanol-trifluoroacetic acid (90:10:0.1), and the method was shown to be accurate and suitable for studying stereoselectivity in in vitro models. nih.gov Another enantioselective analysis was achieved using an LC-MS/MS method with a ChiralCel OD-R column, which allowed for the quantification of individual enantiomers in plasma samples. researchgate.net
Capillary Electrophoresis (CE) Capillary electrophoresis offers an alternative with high peak efficiencies and lower operational costs compared to chiral HPLC. nih.govresearchgate.net An analytical CE method was developed for the enantiomeric purity determination of fluvastatin. The separation was achieved on an uncoated fused-silica capillary using a borate (B1201080) buffer containing (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) as a chiral selector. nih.gov This method demonstrated good linearity and repeatability, with a limit of detection of 1.5 µg/mL for each enantiomer. nih.gov
Table 3: Chiral Separation Methods for Fluvastatin
| Technique | Stationary Phase / Selector | Mobile Phase / Buffer | Detection | Key Application |
|---|---|---|---|---|
| Normal-Phase HPLC nih.gov | Chiralpak AD | Hexane:Isopropanol:TFA (90:10:0.1) | UV (239 nm) | Studying stereoselectivity in vitro. |
| Reverse-Phase LC-MS/MS researchgate.net | ChiralCel OD-R | Acetonitrile:Methanol:Water (24:36:40) + 0.1% Formic Acid | MS/MS | Enantioselective pharmacokinetics in plasma. |
| Capillary Electrophoresis nih.gov | (2-Hydroxypropyl)-β-cyclodextrin | 100 mM Borate solution | UV | Enantiomeric purity determination. |
Electrochemical Detection Methods for this compound in Experimental Assays
Electrochemical methods offer a sensitive and cost-effective alternative for the determination of electroactive compounds like this compound. tandfonline.com These techniques are based on the oxidation or reduction of the analyte at an electrode surface.
Voltammetric techniques, such as differential pulse voltammetry (DPV), are most commonly used for statin analysis. tandfonline.com A DPV method developed for fluvastatin sodium at a glassy carbon electrode identified a sensitive oxidation peak at +0.64 V in an acetate (B1210297) buffer (pH 5.10). researchgate.net The peak current was linear with the concentration of fluvastatin sodium over the range of 2.0 to 40 mg L⁻¹, with a detection limit of 0.24 mg L⁻¹. researchgate.net
While most published methods focus on the fluvastatin acid or sodium salt, the underlying indole moiety that undergoes oxidation is present in the methyl ester. Therefore, these electrochemical methods can be readily adapted for the detection of this compound in various experimental assays, such as in flow-injection systems or as detectors for liquid chromatography. researchgate.net
Computational Chemistry and Theoretical Modeling of Fluvastatin Methyl Ester
Molecular Docking and Dynamics Simulations with Target Enzymes (e.g., HMG-CoA Reductase)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. niscpr.res.in For the statin class of drugs, the primary target is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov
In silico docking studies performed on Fluvastatin (B1673502) have demonstrated its strong binding affinity for the active site of HMG-CoA reductase. niscpr.res.in One study using the Maestro suite of Schrödinger software calculated a docking score of -7.161 for Fluvastatin, which was the highest (most favorable) among the synthetic statins tested, including cerivastatin (B1668405) and rosuvastatin (B1679574). niscpr.res.inniscair.res.in The negative value of the docking score indicates a favorable binding interaction between the ligand and the protein's active site. niscpr.res.in
These simulations reveal key molecular interactions responsible for the inhibitory activity. The HMG-like moiety of statins binds to the catalytic residues in a manner similar to the natural substrate, HMG-CoA. nih.gov For Fluvastatin, crucial interactions occur with specific amino acid residues within the enzyme's binding pocket. Conserved residues such as Arg590 and Asn658 have been identified as forming important interactions with most statins, including Fluvastatin. niscpr.res.innih.gov Other residues noted to be involved in statin binding include D690 and K691. nih.gov The binding of Fluvastatin is reported to be almost exclusively driven by entropy, which is linked to a significant desolvation cost to enthalpy from its distinctive indole (B1671886) ring. nih.gov
Following initial docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov These simulations model the movement of atoms and molecules, providing insights into the conformational changes and energetic stability of the binding, which helps to validate the docking results. nih.govrsc.org
Table 1: Molecular Docking Results for Synthetic Statins with HMG-CoA Reductase
| Statin | Docking Score |
|---|---|
| Fluvastatin | -7.161 |
| Cerivastatin | -5.705 |
| Rosuvastatin | -5.688 |
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization in Preclinical Drug Discovery
Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to correlate the chemical structure of compounds with their biological activity. ugent.beresearchgate.net In preclinical drug discovery, QSAR is a vital tool for lead optimization, allowing researchers to predict the activity of novel molecules before their synthesis and testing, thereby saving time and resources. ugent.be
While specific QSAR models for Fluvastatin Methyl Ester are not detailed in the available literature, the principles of QSAR can be applied to guide the optimization of such a compound. A QSAR study would involve a series of structurally related analogues of this compound. For each analogue, various molecular descriptors would be calculated, including:
Physicochemical Descriptors: Such as lipophilicity (LogP), molecular weight, and polar surface area.
Electronic Descriptors: Including atomic charges and dipole moments, which describe the electronic aspects of the molecule that can influence interactions with the target enzyme.
Steric Descriptors: Such as molecular volume and surface area, which define the size and shape of the molecule.
These descriptors would then be mathematically correlated with a measured biological activity, for instance, the IC50 value for HMG-CoA reductase inhibition. The resulting QSAR equation can be used to predict the activity of new, unsynthesized derivatives. For a series derived from this compound, a QSAR model could help identify which structural modifications—for example, substitutions on the indole or fluorophenyl rings—are most likely to enhance binding affinity and inhibitory potency, guiding the synthesis of more effective preclinical candidates.
Prediction of ADMET Properties Using In Silico Approaches (Focus on Preclinical Relevance)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the preclinical phase. scielo.brljmu.ac.uk Various computational tools, such as QikProp, SwissADME, and pkCSM, are used to estimate these properties based on a compound's chemical structure. niscpr.res.inresearchgate.net
Studies on Fluvastatin using the QikProp tool have provided insights into its drug-like properties. niscpr.res.inniscair.res.in The predictions highlighted the efficacy of Fluvastatin as a potent inhibitor of HMG-CoA reductase based on its pharmacokinetic profile. niscpr.res.in However, the same in silico toxicity profiling raised a concern, indicating a high risk for hERG (human Ether-à-go-go-Related Gene) channel inhibition, which is a critical preclinical safety assessment to flag potential cardiotoxicity risks. niscpr.res.in
For this compound, one would predict a different ADMET profile compared to the active acid form. The ester group would increase its lipophilicity and likely decrease its water solubility, which would alter its absorption and distribution characteristics. Permeability across membranes like the Caco-2 cell line model for intestinal absorption might be enhanced. scielo.br
Table 2: Selected In Silico ADMET Predictions for Fluvastatin
| ADMET Parameter | Predicted Outcome/Risk for Fluvastatin | Preclinical Relevance |
|---|---|---|
| Pharmacokinetics (General) | Profile suggests efficacy as a potent HMG-CoA reductase inhibitor | Indicates potential for desired therapeutic effect. niscpr.res.inniscair.res.in |
| hERG Inhibition | High risk predicted | Flags potential for cardiac arrhythmia, a key safety concern. niscpr.res.in |
| Human Intestinal Absorption | High probability predicted (>80%) | Suggests good oral bioavailability. scielo.br |
| Caco-2 Permeability | Generally moderate for statins | Models absorption across the gut wall. scielo.br |
Conformation Analysis and Conformational Landscapes of this compound
Conformation analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. washington.edu The conformational landscape, or potential energy surface, reveals the relative energies of these different conformers and the energy barriers between them, which is crucial for understanding molecular flexibility and interaction with biological targets. researchgate.net
Detailed theoretical studies using Density Functional Theory (DFT) have been conducted on Fluvastatin to explore its conformational preferences. researchgate.net A key finding from these analyses is that the potential energy surface of Fluvastatin is relatively flat, with small energetic differences (less than 5 kcal/mol) between its key conformers. researchgate.net This suggests a high degree of conformational freedom. The studies also calculated the activation energies for the rearrangement between different important conformations, such as from the conformation closest to the crystal structure (MIN_Xray) to the global energy minimum (MIN_global). researchgate.net
Although these calculations were performed on Fluvastatin, the conformational landscape of the core structure (the indole and fluorophenyl rings) would be highly similar in this compound. The primary difference would lie in the conformational preferences of the side chain due to the presence of the methyl ester group instead of the carboxylic acid. The flexibility of the side chain is a critical factor for orienting the molecule correctly within the HMG-CoA reductase binding site. nih.gov
Table 3: Calculated Activation Energies for Fluvastatin Conformational Rearrangements
| Conformational Transition | Activation Energy (ΔE, kcal/mol) | Free Energy of Activation (ΔG, kcal/mol) |
|---|---|---|
| MIN_Xray → MIN_global | 2.8 | 1.6 |
| MIN_Xray → MIN_prereact | 3.9 | 3.8 |
Electronic Structure Calculations and Reactivity Predictions for Chemical Transformations
Electronic structure calculations, typically using quantum mechanical methods like Density Functional Theory (DFT), provide fundamental information about the electron distribution in a molecule. researchgate.net This information is used to predict molecular properties and chemical reactivity, such as the stability of different forms of a molecule and the energy barriers for chemical reactions. researchgate.net
For the Fluvastatin structural family, DFT calculations have been instrumental in understanding the pH-dependent interconversion between the active hydroxy acid form and the inactive lactone form. researchgate.net These studies found that the lactone form is always higher in energy than the acid form. researchgate.net The calculations of activation barriers for this reaction predict the relative stability under different conditions. Under basic conditions, the lactone is unstable, with a low activation barrier for hydrolysis (9 kcal/mol) back to the acid, compared to a high barrier for the reverse reaction (28 kcal/mol). researchgate.net Under acidic conditions, the activation barriers are comparable in both directions (22 and 28 kcal/mol), making both forms plausible. researchgate.net
These findings have direct relevance for this compound. The ester is known to undergo hydrolysis under basic conditions to yield the active Fluvastatin acid. The electronic structure calculations on the core molecule help explain the susceptibility of the ester linkage to nucleophilic attack. Furthermore, other potential chemical transformations, such as oxidation leading to epoxide impurities, can also be modeled to predict reactivity and degradation pathways.
Table 4: Calculated Activation Barriers for Fluvastatin Hydroxy Acid-Lactone Interconversion
| Reaction Condition | Process | Activation Barrier (kcal/mol) |
|---|---|---|
| Basic | Lactone Hydrolysis (to Acid) | 9 |
| Basic | Acid Lactonization (to Lactone) | 28 |
| Acidic | Lactone Hydrolysis (to Acid) | 22 |
| Acidic | Acid Lactonization (to Lactone) | 28 |
Structure Activity Relationship Sar Studies of Fluvastatin Methyl Ester Derivatives
Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity
The biological activity of fluvastatin (B1673502) is dictated by specific structural components, known as pharmacophores, that interact with the target enzyme, HMG-CoA reductase. Fluvastatin is a synthetic statin and is structurally distinct from natural, fungus-derived statins. nih.gov
The key pharmacophoric features of fluvastatin include:
The Dihydroxyheptanoic Acid Moiety : This is the quintessential feature of all statins. nih.gov This chain mimics the structure of the natural HMG-CoA substrate, allowing the molecule to competitively bind to the active site of HMG-CoA reductase. nih.gov The 3R,5S configuration of the two hydroxyl groups is the pharmacologically active enantiomer. drugbank.com
The Fluorinated Phenyl Ring : Synthetic statins often incorporate a 4-fluorophenyl group, which has been shown to be a critical structural requirement for potent biological activity. nih.gov This group contributes to the binding affinity within the active site of the enzyme. nih.gov
The Indole (B1671886) Ring System : Unlike other statins that may have bicyclic rings or pyrrole (B145914) structures, fluvastatin is characterized by a substituted indole ring. frontiersin.org This large, hydrophobic group plays a significant role in the binding of the inhibitor to the reductase enzyme.
These structural motifs collectively enable fluvastatin to bind to the HMG-CoA reductase enzyme with high affinity, competitively inhibiting the conversion of HMG-CoA to mevalonate (B85504), the rate-limiting step in cholesterol biosynthesis. drugbank.com
Table 1: Key Pharmacophoric Features of Fluvastatin
| Pharmacophore/Structural Motif | Function | Reference |
| 3,5-Dihydroxyheptanoic Acid | Mimics the natural substrate (HMG-CoA) for competitive inhibition. | nih.gov |
| Indole Ring System | Provides a hydrophobic anchor for binding to the enzyme. | |
| 4-Fluorophenyl Group | Enhances binding affinity and biological activity. | nih.gov |
| N-Isopropyl Group | Contributes to hydrophobic and steric interactions. | nih.gov |
Impact of Esterification on Receptor Binding Affinity and Selectivity in In Vitro Assays
Fluvastatin methyl ester is recognized as a precursor and an intermediate in the chemical synthesis of fluvastatin sodium. targetmol.comgoogle.comgoogle.com The biological activity of statins is primarily associated with their hydroxy acid form, where the terminal carboxylic acid group is free. This carboxylate group is crucial for mimicking the natural substrate and forming key interactions within the enzyme's active site.
Esterification of this carboxylic acid, as in this compound, modifies a critical part of the pharmacophore. In in vitro assays that directly measure the binding affinity to the HMG-CoA reductase enzyme, the esterified form is expected to show significantly lower inhibitory activity compared to the parent carboxylic acid. The activity of esterified or lactone prodrugs in vivo relies on their metabolic conversion (hydrolysis) back to the active open-acid form.
While direct comparative binding studies for this compound are not extensively detailed in the available literature, studies on other statin esters and lactones support this principle. For instance, some statin lactones are inactive against the target enzyme until they are hydrolyzed. nih.gov
Research into other ester derivatives, such as the 4-(nitrooxy)butyl ester of fluvastatin (NCX 6553), shows that the core activity of the parent compound can be retained, suggesting that the ester linkage can be cleaved to release the active form. nih.gov However, the intrinsic binding affinity of the intact ester to the receptor remains lower than that of the free acid.
Table 2: Comparison of Fluvastatin and this compound
| Compound | Chemical Form | Expected HMG-CoA Reductase Binding Affinity (In Vitro) | Role | Reference |
| Fluvastatin | Dihydroxyheptanoic acid | High | Active drug | drugbank.com |
| This compound | Methyl ester of the dihydroxyheptanoic acid | Low (as intact ester) | Synthetic precursor/prodrug | targetmol.comlgcstandards.com |
Influence of Substituent Effects on Biological Activity in Cellular Models
The biological activity of fluvastatin derivatives can be significantly altered by modifying substituents on the core structure. These effects are often evaluated in various cellular models to assess outcomes like cytotoxicity, anti-proliferative effects, and anti-inflammatory activity.
A notable example is the nitric ester derivative of fluvastatin, NCX 6553. nih.gov This compound, which features a nitric oxide (NO)-releasing moiety attached via a butyl ester linkage, was shown to not only retain the activity of the parent fluvastatin but also to possess additional pharmacological properties. nih.gov In a study using rat aortic smooth muscle cells (RASMC), NCX 6553 was found to be much more potent at inhibiting cell proliferation than fluvastatin itself. nih.gov Furthermore, the fluvastatin derivative was able to inhibit nitrite (B80452) accumulation, an effect not observed with the parent compound. nih.gov
The baseline activity of fluvastatin has been characterized in several cellular models. For instance, its half-maximal inhibitory concentration (IC₅₀) for cell viability has been determined in various cell lines.
Table 3: IC₅₀ Values of Fluvastatin in Various Cell Lines
| Cell Line | Cell Type | Assay | IC₅₀ (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | WST-1 (48h) | 50 < IC₅₀ < 100 | researchgate.net |
| HEK293 | Human Embryonic Kidney | WST-1 (48h) | 50 < IC₅₀ < 100 | researchgate.net |
| MDA-MB-231 | Human Breast Cancer | MTT (72h) | ~10-20 (approx.) | biorxiv.org |
| HCC1937 | Human Breast Cancer | MTT (72h) | ~20-30 (approx.) | biorxiv.org |
Studies on fluvastatin metabolites also highlight the influence of substituents. Metabolites with a phenolic hydroxyl group added to the indole moiety demonstrated significantly more potent antioxidative effects on LDL oxidation compared to fluvastatin, indicating that hydroxylation of the aromatic ring system can enhance certain biological activities. nih.gov
Table 4: Comparative Activity of Fluvastatin and a Derivative in a Cellular Model
| Compound | Cellular Model | Observed Effect | Potency vs. Fluvastatin | Reference |
| Fluvastatin | Rat Aortic Smooth Muscle Cells (RASMC) | Inhibition of cell proliferation | - | nih.gov |
| NCX 6553 (Fluvastatin nitric ester derivative) | Rat Aortic Smooth Muscle Cells (RASMC) | Inhibition of cell proliferation, Inhibition of nitrite accumulation | Much more potent | nih.gov |
Development of SAR Models for Novel Fluvastatin Analogs with Modulated Activity
The development of SAR models, including quantitative structure-activity relationship (QSAR) models, is crucial for systematically designing novel analogs with improved potency or modified activity profiles. These models use computational techniques to correlate physicochemical properties of molecules with their biological activities. umb.edu
For statins, SAR models are built upon established principles:
The HMG-like Moiety is Essential : The 3,5-dihydroxyheptanoic acid (or heptenoic acid) side chain is non-negotiable for HMG-CoA reductase inhibition. nih.govresearchgate.net
Hydrophobic Ring System : A large, hydrophobic ring system is required for effective binding. In fluvastatin, this is the indole ring. SAR studies for other statins show that various heterocyclic and carbocyclic systems can serve this purpose. mdpi.com
Specific Substituents : The p-fluorophenyl group on fluvastatin is known to be optimal for activity compared to other substituents at that position. nih.gov
Modern drug design efforts employ computational tools to build and refine SAR models. Molecular docking simulations, for example, can predict how fluvastatin and its analogs bind to the active site of HMG-CoA reductase. nih.gov These simulations can help rationalize the observed activity of known compounds and predict the affinity of novel, untested analogs. One computational study used molecular docking and molecular dynamics simulations to investigate the binding of fluvastatin to various viral proteins, demonstrating the utility of these models in exploring potential new activities. nih.gov
Furthermore, machine learning algorithms can be trained on datasets of known active and inactive compounds to create predictive models. Such a model was used to screen for statins that inhibit the calcium pump SERCA, where fluvastatin was identified as having a modest effect. nih.gov While not focused on HMG-CoA reductase, this illustrates the application of advanced computational screening for identifying new biological activities for existing drug scaffolds, a process informed by SAR principles.
By systematically modifying the indole ring, the N-alkyl substituent, and other positions of the fluvastatin scaffold and correlating these changes with activity data from in vitro and cellular assays, a predictive SAR model can be developed to guide the synthesis of new analogs with potentially enhanced or novel therapeutic effects.
Fluvastatin Methyl Ester As a Research Tool and Probe
Use as a Chemical Probe for HMG-CoA Reductase Inhibition Studies
Fluvastatin (B1673502) methyl ester, as a direct precursor to fluvastatin, is intrinsically linked to the study of HMG-CoA reductase inhibition. Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govdrugbank.com The methyl ester form can be considered a prodrug, which in a biological system would be hydrolyzed to the active carboxylic acid form, fluvastatin.
In a research setting, fluvastatin methyl ester can be used as a tool to study the structural and functional aspects of the HMG-CoA reductase active site. By comparing the binding affinity and inhibitory activity of the esterified form versus the active acid form, researchers can gain insights into the specific molecular interactions required for potent inhibition. The presence of the methyl ester group alters the polarity and size of the molecule, which can influence its ability to fit within the enzyme's catalytic pocket.
Table 1: Comparative Properties of Fluvastatin and this compound
| Property | Fluvastatin | This compound |
| Chemical Form | Carboxylic Acid | Methyl Ester |
| Primary Role | Active HMG-CoA Reductase Inhibitor | Synthetic Intermediate / Prodrug |
| Polarity | More Polar | Less Polar |
| Presumed Activity | High | Low (requires hydrolysis to become active) |
Application in Investigating Statin-Mediated Pleiotropic Effects in In Vitro Cellular Systems
Statins, including fluvastatin, are known to exert a variety of "pleiotropic" effects that are independent of their cholesterol-lowering activity. These effects include anti-inflammatory, antioxidant, and anti-proliferative actions. researchgate.net In vitro cellular systems are invaluable for dissecting the molecular mechanisms underlying these effects.
This compound can be employed in such studies to investigate the cellular uptake and intracellular conversion of the prodrug form to the active statin. By treating cells with the methyl ester, researchers can study the kinetics of its hydrolysis by intracellular esterases and the subsequent impact on cellular signaling pathways. This approach can help to understand how the delivery and metabolism of a statin prodrug influence its pleiotropic effects. For instance, a study on the antifungal activity of fluvastatin in combination with other agents in vitro highlights the diverse research applications of this compound beyond its primary use. researchgate.net
Role as an Intermediate in the Synthesis of Radiotracers or Labeled Compounds for Research
Radiolabeled statins are powerful tools for in vivo imaging and for studying the biodistribution and pharmacokinetics of these drugs. The synthesis of such radiotracers often involves the use of a stable precursor that can be readily modified to incorporate a radioactive isotope.
This compound is a suitable intermediate for the synthesis of radiolabeled fluvastatin. For example, a carbon-14 (B1195169) or tritium (B154650) label could be introduced into the methyl group of the ester, or at other positions in the molecule during its synthesis. The resulting radiolabeled this compound could then be hydrolyzed to the active drug for use in research. While specific examples of radiolabeling this compound are not prominent in the literature, the general strategies for creating radiolabeled pharmaceuticals often rely on such stable, modifiable intermediates. The synthesis of [18F]atorvastatin, for instance, showcases a methodology that could be adapted for other statins, potentially using their ester forms as precursors. nih.gov
Utility in Drug Discovery and Lead Optimization Processes (Preclinical Stage)
In the field of drug discovery, the synthesis and modification of lead compounds are central to the development of new medicines. This compound plays a significant role in the synthesis of fluvastatin, and its chemistry is relevant to the broader process of lead optimization. google.comgoogle.com
The synthesis of fluvastatin often involves the reduction of a keto-ester intermediate, where the ester group is frequently a methyl or tert-butyl ester. The choice of this ester group can influence the stereoselectivity of the reduction step, which is critical for obtaining the desired active enantiomer of fluvastatin. Research into the synthesis of fluvastatin has focused on optimizing these reaction conditions to improve the yield and purity of the final product, a key aspect of process chemistry in drug development. researchgate.net
Furthermore, the methyl ester itself could serve as a starting point for creating a library of fluvastatin analogs. By reacting the carboxylic acid precursor with different alcohols, a range of esters could be synthesized and evaluated for their properties, such as improved cell permeability or altered pharmacokinetic profiles. This process of analog synthesis is a fundamental component of lead optimization in the preclinical stage of drug discovery.
Future Directions and Emerging Research Avenues for Fluvastatin Methyl Ester
Exploration of Novel Biological Targets and Mechanisms Beyond HMG-CoA Reductase Inhibition
The therapeutic effects of statins appear to extend beyond their well-documented role in cholesterol reduction. These "pleiotropic" effects are a major focus of current research and suggest that Fluvastatin (B1673502) Methyl Ester could be a valuable tool for investigating novel biological targets.
Research has indicated that statins can positively influence endothelial function, reduce inflammation, and decrease oxidative stress. researchgate.netnih.gov One proposed mechanism for these effects is the inhibition of isoprenoid synthesis, which in turn affects the function of intracellular signaling molecules like Rho, Rac, and Cdc42. nih.gov The inhibition of these molecules may be a primary contributor to the pleiotropic effects of statins. nih.gov
A particularly novel area of investigation is the potential for statins to act on targets entirely independent of the mevalonate (B85504) pathway. A recent study has suggested that some statins may exert anti-inflammatory effects by binding to a specific site on the lymphocyte function-associated antigen-1 (LFA-1), an integrin involved in leukocyte adhesion and co-stimulation. oup.com This finding opens up a new avenue for exploring the immunomodulatory properties of Fluvastatin Methyl Ester.
Furthermore, research has shown that Fluvastatin can inhibit the proliferation of vascular smooth muscle cells in vitro, an effect that is independent of its cholesterol-lowering activity. tocris.comabcam.com This suggests a direct impact on cellular processes that contribute to the development of atherosclerosis. Investigations into the effects of Fluvastatin on non-small cell lung cancer (NSCLC) have also revealed that it can inhibit tumorigenesis by targeting HMG-CoA reductase (HMGCR) and subsequently inhibiting the HMGCR-driven Braf/MEK/ERK1/2 and Akt signaling pathways. nih.govaacrjournals.org
| Biological Target/Mechanism | Observed Effect in Preclinical Research | Potential Research Implication for this compound |
|---|---|---|
| Endothelial Function | Improvement of endothelial function. nih.govahajournals.org | Investigation of vascular protective effects. |
| Inflammation | Anti-inflammatory properties. nih.govoup.com | Exploration of its role in inflammatory diseases. |
| Oxidative Stress | Antioxidant activity. tocris.com | Study of its potential in diseases with an oxidative stress component. |
| Lymphocyte Function-Associated Antigen-1 (LFA-1) | Binding to LFA-1, suggesting a lipid-independent anti-inflammatory mechanism. oup.com | Investigation of immunomodulatory effects. |
| Braf/MEK/ERK1/2 and Akt Signaling Pathways | Inhibition of these pathways in non-small cell lung cancer models. nih.gov | Exploration of its potential in cancer research. |
Integration with Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Research
The application of "omics" technologies is poised to provide a more comprehensive understanding of the cellular and systemic effects of this compound. Proteomics and metabolomics, in particular, offer powerful tools for identifying novel biomarkers and elucidating the mechanisms of action of this compound.
A proteomic study of Fluvastatin-treated MDA-MB-231 breast cancer cells identified several differentially regulated proteins. nih.govplos.org This research highlighted that Fluvastatin alters the levels of cytoskeletal proteins, with a primary effect on vimentin through increased caspase-3-mediated proteolysis. nih.gov Such studies demonstrate the potential of proteomics to uncover the molecular targets and pathways affected by this compound in various disease models.
Lipidomics, a subset of metabolomics, is another promising avenue. Research has shown that statins can significantly alter the serum lipid profile beyond just LDL cholesterol. nih.gov A lipidomic analysis of subjects with Familial Hypercholesterolemia treated with statins identified specific phosphatidylinositol molecules as potential predictive biomarkers of treatment response. nih.gov Applying similar lipidomic approaches to preclinical models treated with this compound could reveal novel insights into its effects on lipid metabolism and help identify biomarkers of its activity.
Development of Advanced Delivery Systems for In Vitro and In Vivo (Non-Human) Studies
To enhance the utility of this compound in preclinical research, the development of advanced delivery systems is crucial. These systems can improve the compound's solubility, stability, and bioavailability, allowing for more controlled and targeted administration in experimental models.
Several studies have focused on creating nanoparticle-based delivery systems for Fluvastatin. These include the formulation of nanosuspensions containing cyclodextrin, which have been shown to improve the oral bioavailability of Fluvastatin. dovepress.com Other approaches have involved the development of polymeric nanoparticles, which have demonstrated sustained release and significant hypolipidemic activity in preclinical models. gjpb.de
For localized and targeted delivery, researchers have explored transdermal systems. Spanlastic nanovesicles have been developed to deliver Fluvastatin sodium transdermally, which could be a valuable tool for studying its effects in models of localized inflammation or disease. nih.gov Similarly, nanoemulsion-based gels are being investigated for the transdermal delivery of Fluvastatin for potential applications in bone regeneration research. nih.gov
| Delivery System | Key Features and Findings from Research on Fluvastatin | Potential Application for this compound in Research |
|---|---|---|
| Nanosuspensions with Cyclodextrin | Improved oral bioavailability and sustained-release properties. dovepress.com | In vivo studies requiring systemic administration. |
| Polymeric Nanoparticles | Sustained drug release and demonstrated hypolipidemic activity. gjpb.deresearchgate.net | Controlled release studies in vitro and in vivo. |
| Spanlastic Nanovesicles | Designed for transdermal delivery. nih.gov | Topical or localized administration in animal models. |
| Nanoemulsion Gels | Enhanced skin permeation for transdermal delivery. nih.gov | Research into localized effects on tissues beneath the skin. |
Investigation of Synergistic Effects with Other Research Compounds in Experimental Models
A significant area of emerging research is the investigation of synergistic interactions between Fluvastatin and other compounds, particularly in the context of cancer research. These studies aim to identify combination therapies that are more effective than single agents.
Research has shown that Fluvastatin can synergistically enhance the antiproliferative effect of the chemotherapy drug gemcitabine in human pancreatic cancer cells. nih.govnih.govamanote.com This effect is thought to be mediated, at least in part, by the inhibition of p21ras and rhoA prenylation. nih.govnih.gov
In the field of hematological malignancies, studies have demonstrated a synergistic effect between Fluvastatin and the proteasome inhibitor bortezomib in inducing cell death in multiple myeloma cells. researchgate.netdrugs.com Another study has shown synergistic activity between Fluvastatin and zoledronic acid against human myeloma cell lines. ashpublications.org These findings suggest that this compound could be a valuable tool for investigating the mechanisms of synergy and for the preclinical evaluation of novel combination therapies.
Contribution to Understanding Fundamental Statin Pharmacology Beyond Lipid Regulation in Research Models
The use of this compound in research models can significantly contribute to a more profound understanding of the fundamental pharmacology of statins beyond their effects on lipid metabolism. By studying the compound in various experimental settings, researchers can dissect the molecular mechanisms underlying the pleiotropic effects of this class of drugs.
For instance, research on the effects of Fluvastatin on endothelial function has provided insights into how statins may protect the vasculature. nih.govahajournals.orgnih.gov Studies have shown that Fluvastatin can improve endothelial dysfunction, an early event in atherosclerosis. nih.gov Investigating the effects of this compound on endothelial cells in vitro can help to further elucidate the signaling pathways involved in these protective effects.
Furthermore, the anti-inflammatory and antioxidant properties of statins are of great interest. tocris.comnih.govoup.com By using this compound in models of inflammation and oxidative stress, researchers can identify the specific molecular targets and pathways that mediate these effects. This fundamental knowledge is essential for the future development of novel therapeutic strategies that leverage the pleiotropic properties of statins.
Q & A
Basic: What experimental design strategies optimize the synthesis yield of Fluvastatin Methyl Ester?
Methodological Answer:
The Taguchi experimental design is highly effective for optimizing reaction parameters. This approach systematically tests variables like catalyst type (e.g., KOH vs. NaOH), catalyst concentration (0.5–1.5 wt%), molar ratio of alcohol to substrate (e.g., 1:6 to 1:12), and reaction temperature (40–60°C) using orthogonal arrays . For instance, in transesterification studies, potassium hydroxide (1.5 wt%) at 60°C increased rapeseed methyl ester yield to 96.7% . Apply similar factorial experiments to identify dominant factors (e.g., catalyst concentration contributed 77.6% variance in yield ). Validate optimal conditions with ANOVA to confirm statistical significance.
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
Use a multi-modal analytical approach :
- Nuclear Magnetic Resonance (NMR) : Confirm esterification via shifts in carbonyl (δ 170–175 ppm) and methoxy (δ 3.6–3.8 ppm) groups. Compare with reference spectra from pharmacopeial standards (e.g., USP Fluvastatin Sodium RS) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) at 235 nm detection. Ensure impurities (e.g., Fluvastatin EP Impurity A) are <0.5% per USP guidelines .
- LC-MS/MS : Validate molecular ion peaks ([M+H]⁺ at m/z 438.2) and fragmentation patterns .
Advanced: How can researchers resolve discrepancies in analytical results for this compound impurities?
Methodological Answer:
Discrepancies often arise from method sensitivity or matrix effects . Address this by:
Cross-Validation : Compare HPLC results with LC-MS/MS to distinguish co-eluting peaks (e.g., Fluvastatin Aldehyde Impurity vs. oxidation byproducts) .
Standard Spiking : Add certified reference materials (e.g., Fluvastatin Impurity N5) to confirm retention times and quantify unknowns .
pH Optimization : Adjust buffer pH (e.g., 3.0 vs. 4.5) to improve separation of acidic/basic impurities, as per USP method modifications .
Column Selectivity Testing : Use alternative columns (e.g., HILIC vs. C18) to resolve structurally similar impurities .
Advanced: What mechanistic insights exist for this compound in lipid metabolism studies?
Methodological Answer:
Fluvastatin’s methyl ester derivative may influence hepatic lipase activity and HDL-C metabolism :
- Inhibition of Hepatic Lipase : Fluvastatin reduces hydrolysis of HDL phospholipids, increasing HDL2 subspecies (buoyant HDL) in diabetic dyslipidemia models .
- Impact on CETP : Unlike other statins, fluvastatin does not inhibit cholesteryl ester transfer protein (CETP) but alters phospholipase A2/D activity, reducing oxidative HDL degradation .
- Experimental Models : Use isotopic tracers (e.g., ³H-cholesterol) in hepatocyte cultures to track esterification pathways. Validate findings with knockout mice (e.g., CETP-deficient models) .
Basic: How to ensure reproducibility in this compound synthesis protocols?
Methodological Answer:
- Detailed Reaction Logs : Document exact molar ratios (e.g., 1:6 methanol:substrate), catalyst batch numbers, and reaction times.
- Purification SOPs : Standardize silica gel chromatography (e.g., 20% ethyl acetate/hexane) or recrystallization (e.g., methanol/water) steps .
- Purity Thresholds : Require ≥95% purity (HPLC) and <0.1% residual solvents (GC-MS) for biological testing .
Advanced: How does stereochemistry impact the pharmacological activity of this compound?
Methodological Answer:
The (3R,5S,6E) configuration is critical for HMG-CoA reductase inhibition:
- Chiral Chromatography : Use a Chiralpak AD-H column with ethanol/heptane to isolate enantiomers. Compare activity of (3R,5S) vs. (3S,5R) isomers in enzyme assays .
- Molecular Docking : Simulate binding to HMG-CoA reductase (PDB ID: 1HWK) to confirm stereospecific interactions with Ser684 and Asp690 residues.
- In Vivo Validation : Administer enantiomerically pure forms to hyperlipidemic rodents and measure LDL-C reduction .
Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Heat Management : Optimize reflux conditions (e.g., 60°C vs. 80°C) to prevent thermal degradation. Use jacketed reactors for uniform temperature control .
- Catalyst Recovery : Implement membrane filtration to reclaim KOH from reaction mixtures, reducing waste and cost .
- Byproduct Mitigation : Monitor for saponification (soap formation) via FTIR (C=O stretch at 1740 cm⁻¹) and adjust alcohol:oil ratios dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
